molecular formula C33H49N9O8 B14084936 H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH

H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH

Cat. No.: B14084936
M. Wt: 699.8 g/mol
InChI Key: RTKCCHKIDOPIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH is a synthetic peptide composed of glycine, valine, tyrosine, proline, histidine, and lysine. Peptides like this one are often used in various scientific research applications due to their unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH depends on its specific interactions with biological targets. It may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary based on the peptide’s structure and modifications.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: shares similarities with other synthetic peptides like H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH .

    Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.

Uniqueness

The uniqueness of This compound lies in its specific sequence and potential biological activities. Its combination of amino acids can confer unique properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C33H49N9O8

Molecular Weight

699.8 g/mol

IUPAC Name

6-amino-2-[[2-[[1-[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)

InChI Key

RTKCCHKIDOPIQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Origin of Product

United States

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